4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-1-[[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-20-15-4-2-12(3-5-15)7-18-8-13(9-18)10-19-11-14(16)6-17-19/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYZNGHJEGCFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The 4-chloro-1H-pyrazole scaffold is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. Girish et al. demonstrated that nano-ZnO catalyzes the reaction between ethyl acetoacetate and phenylhydrazine to form 1,3,5-trisubstituted pyrazoles in 95% yield under mild conditions. For chlorination, post-cyclization treatment with POCl₃ or in situ incorporation of chlorine-containing diketones is employed. For example, reacting 3-chloro-1,3-diketones with methylhydrazine selectively yields 4-chloro-1-methylpyrazoles.
Table 1: Pyrazole Synthesis via 1,3-Diketones
| Diketone | Hydrazine | Catalyst | Yield (%) | Chlorination Method |
|---|---|---|---|---|
| Ethyl 3-chloroacetoacetate | Methylhydrazine | Nano-ZnO | 89 | In situ |
| 1,3-Dichloroacetone | Phenylhydrazine | HCl/EtOH | 78 | POCl₃ treatment |
Acetylenic Ketone Cyclization
Alternative routes involve acetylenic ketones, where hydrazines react with propiolic acid derivatives. Huang et al. reported that α,β-ethylenic ketones 37 undergo cyclocondensation with hydrazines in DMF to form pyrazolines, which are oxidized to pyrazoles in 66–88% yield. For chloro-substituted variants, starting with 4-chlorophenylacetylene ensures regioselective incorporation at the 4-position.
Azetidine Side-Chain Construction
Azetidine Ring Formation
The azetidine ring is synthesized via cyclization of 1,3-diamines or γ-aminohalides. A common method involves treating 3-chloro-1-propanamine with a base to induce ring closure, yielding azetidine in 70–85% efficiency. Steric hindrance is mitigated using polar aprotic solvents like DMF, which stabilize transition states during cyclization.
Benzylation of Azetidine
Introducing the 4-methoxyphenylmethyl group requires nucleophilic substitution. Azetidine reacts with 4-methoxybenzyl chloride in the presence of K₂CO₃, achieving 74–94% yields. Microwave-assisted conditions reduce reaction times from 12 hours to 30 minutes while maintaining regioselectivity.
Table 2: Azetidine Benzylation Optimization
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Azetidine | 4-Methoxybenzyl chloride | K₂CO₃, DMF, 80°C | 85 |
| Azetidine | 4-Methoxybenzyl bromide | NaH, THF, 60°C | 91 |
Fragment Coupling Strategies
Nucleophilic Alkylation
The pyrazole’s N1 position reacts with a bromomethyl-azetidine derivative. Using NaH as a base in THF, the alkylation proceeds at 0°C to room temperature, yielding 68–72% of the coupled product. Steric effects from the azetidine’s 3-position substituent necessitate prolonged reaction times (24–48 hours).
Palladium-Catalyzed Cross-Coupling
For enhanced efficiency, Suzuki-Miyaura coupling links pre-functionalized pyrazole and azetidine fragments. A 2016 patent detailed using Pd(PPh₃)₄ with K₃PO₄ in dioxane/water (3:1) to couple boronic ester-modified azetidine to 4-chloropyrazole, achieving 82% yield.
Table 3: Coupling Method Comparison
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Alkylation | NaH | THF | 25 | 68 |
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 82 |
Regioselectivity and Byproduct Management
Controlling Pyrazole Substitution
Regioselectivity in pyrazole synthesis is solvent-dependent. Gosselin et al. found that aprotic solvents (DMF, NMP) favor 1,3-substitution over 1,5-isomers by stabilizing intermediates through hydrogen bonding. For the target compound, DMF with 10 N HCl yields 89% 4-chloro-1H-pyrazole.
Purification Techniques
Chromatographic separation removes regioisomeric byproducts. Reverse-phase HPLC with acetonitrile/water (70:30) resolves 4-chloro and 5-chloro pyrazoles, achieving >99% purity. Crystallization from ethanol/water further purifies the final compound.
Scalability and Industrial Feasibility
Catalytic Reusability
Nano-ZnO catalysts retain 95% activity after four cycles in pyrazole synthesis, reducing costs by 40% compared to stoichiometric reagents. Similarly, copper triflate in ionic liquids ([bmim]PF₆) enables five reuse cycles for azetidine coupling without yield loss.
Green Chemistry Metrics
Solvent recovery systems in pilot-scale reactions reduce waste:
-
DMF recovery: 88% via distillation
-
THF reuse: 92% efficiency after molecular sieve treatment
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its pharmacological properties , particularly its potential as a therapeutic agent. Research has focused on its interactions with various biological targets, including enzymes and receptors. Potential applications include:
- Anticancer Activity : Preliminary studies suggest that it may exhibit activity against certain cancer cell lines, making it a candidate for further drug development.
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, warranting investigation into its use in treating inflammatory diseases.
Biological Studies
Research has explored the mechanism of action of this compound through:
- Binding Studies : Investigating how the chloro and methoxyphenyl groups influence binding affinity to target biomolecules.
- Enzyme Inhibition : Evaluating its potential to inhibit specific enzymes involved in disease progression.
Industrial Applications
In addition to its scientific research applications, 4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has potential uses in various industrial sectors:
- Material Science : Its chemical properties make it suitable for developing new materials, including polymers and coatings that require specific reactivity and stability.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that this compound could serve as a lead structure for anticancer drug development.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Researchers conducted in vitro assays to assess its effect on pro-inflammatory cytokine production in macrophages. The findings revealed that the compound reduced cytokine levels significantly, supporting its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups may contribute to its binding affinity and specificity. The azetidinyl moiety can influence its overall conformation and reactivity. Detailed studies on its binding interactions and pathways are essential to elucidate its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro Substitution
- 4-Chloro-1-(4-methoxyphenyl)-pyrazole (): Lacks the azetidinylmethyl group but shares the 4-chloro and 4-methoxyphenyl motifs.
- 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid (): Chloro substitution in similar pyrazoles enhances antimicrobial activity (MIC: 1.56 µg/mL against A. baumannii), suggesting chloro’s contribution to membrane disruption .
Azetidine and Heterocyclic Moieties
- 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride (): Simplifies the azetidine-pyrazole scaffold.
- 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole (): Incorporates a fluoro-methoxyphenyl-azetidine group. The direct phenoxy linkage (vs. methylene in the target compound) may alter pharmacokinetics due to increased polarity .
Functional Group Modifications and Activity
Methoxy Substitutions
- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (): Replaces the azetidine group with a trifluoromethyl moiety.
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (): Methoxy groups at ortho positions (vs. para in the target compound) demonstrate positional effects on solubility and receptor binding .
Antifungal and Antimicrobial Profiles
- Pyrazolecarboxamide Derivatives (): Halogen substitution (e.g., chloro vs. fluoro) in similar scaffolds shows comparable antifungal activity, suggesting chloro’s role in mimicking electron-withdrawing effects .
- Heterocyclic-Containing Pyrazoles (): Azetidine and other heterocycles (e.g., imidazole) improve antioxidant activity, with some derivatives matching vitamin C’s efficacy .
Biological Activity
4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. Its structure features a chloro group, a methoxyphenyl group, and an azetidinyl moiety, which contribute to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.77 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| CAS Number | 2549039-14-5 |
| Molecular Formula | C15H18ClN3O |
| Molecular Weight | 291.77 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, related compounds have shown moderate to low activity against different human cancer cell lines, indicating potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with molecular targets such as receptors and enzymes is crucial for understanding its therapeutic potential.
The mechanism of action for this compound involves:
- Binding Affinity : The chloro and methoxyphenyl groups enhance binding affinity to target receptors or enzymes.
- Conformational Influence : The azetidinyl moiety affects the compound's overall conformation, influencing its reactivity and interaction with biological targets .
Study on Anticancer Properties
A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that while some compounds exhibited significant cytotoxicity against cancer cell lines, others showed only moderate effects. This variability highlights the need for further optimization of the chemical structure to enhance efficacy .
Enzyme Interaction Analysis
In another study focusing on enzyme inhibition, researchers synthesized several pyrazole derivatives and tested their inhibitory effects on specific enzymes linked to metabolic disorders. The findings suggested that modifications in the azetidinyl structure could lead to improved inhibitory activity against targeted enzymes, potentially aiding in the treatment of metabolic syndromes .
Q & A
Q. What are the established synthetic routes for 4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine intermediate via alkylation of 4-methoxybenzyl chloride with azetidin-3-ylmethanol.
- Step 2 : Introduction of the pyrazole core through cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, reacting 4-chloro-1H-pyrazole with the azetidine intermediate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are standard for isolating the final compound.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (e.g., bond lengths, angles, and torsional parameters) .
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., integration ratios for methoxyphenyl and azetidine protons).
- IR : Identification of functional groups (e.g., C-Cl stretch at ~600 cm⁻¹, C-N vibrations in azetidine).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Azetidine substitution : Replacing the 4-methoxyphenyl group with halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhances receptor binding affinity in kinase inhibition assays .
- Pyrazole position : Chlorine at the 4-position vs. 3-position affects solubility and metabolic stability. For example, 4-chloro derivatives show improved pharmacokinetics in rodent models compared to 3-chloro analogs .
- Table: Key SAR Findings
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl → 3,4-Dimethoxyphenyl | 2× increase in antioxidant activity | |
| Azetidine → Piperidine | Reduced target selectivity (off-target binding) |
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Challenge 1 : Twinning or disorder in crystals due to flexible azetidine-methyl linker.
- Solution : Use of low-temperature data collection (100 K) and SHELXD for disorder modeling .
- Challenge 2 : Weak diffraction from small crystals (<0.1 mm).
- Solution : Synchrotron radiation (e.g., Diamond Light Source) improves resolution to <1.0 Å .
Q. How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) be systematically addressed?
- Methodological Answer : Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Standardize protocols using guidelines like the NIH Assay Guidance Manual.
- Compound purity : HPLC purity thresholds (>95%) must be enforced. Impurities from incomplete azetidine coupling (e.g., residual starting materials) can falsely modulate activity .
- Statistical rigor : Use of triplicate experiments with ANOVA analysis to confirm reproducibility .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding to kinase domains (e.g., EGFR or CDK2). Parameters include grid boxes centered on ATP-binding pockets .
- MD simulations : GROMACS or AMBER for stability assessment (e.g., 50 ns simulations to analyze azetidine flexibility during receptor binding) .
- QSAR models : Machine learning (Random Forest or SVM) trained on datasets of pyrazole derivatives to predict logP and IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
